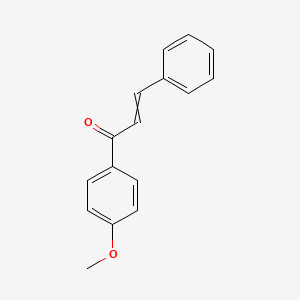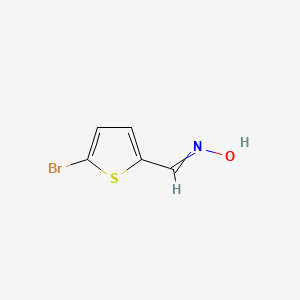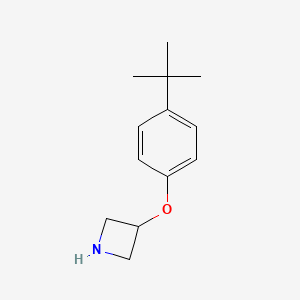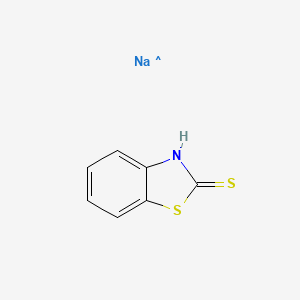
Sodium mercaptobenzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium mercaptobenzothiazole is an organosulfur compound with the molecular formula C7H4NNaS2. It is a derivative of mercaptobenzothiazole, which is widely used in various industrial applications, particularly in the rubber industry as a vulcanization accelerator. This compound is known for its antimicrobial and antifungal properties, making it valuable in different fields such as medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium mercaptobenzothiazole can be synthesized through several methods. One common method involves the reaction of aniline with carbon disulfide and sulfur at high temperatures. The reaction proceeds as follows: [ \text{C6H5NH2} + \text{CS2} + \text{S} \rightarrow \text{C6H4(NH)SC=S} + \text{H2S} ]
Another traditional method involves the reaction of 2-aminothiophenol with carbon disulfide: [ \text{C6H4(NH2)SH} + \text{CS2} \rightarrow \text{C6H4(NH)SC=S} + \text{H2S} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting mercaptobenzothiazole with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is isolated by crystallization or precipitation .
Chemical Reactions Analysis
Types of Reactions: Sodium mercaptobenzothiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
Sodium mercaptobenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a corrosion inhibitor for metals like copper and zinc.
Biology: It exhibits antimicrobial and antifungal activities, making it useful in developing antimicrobial agents.
Medicine: It is investigated for its potential as an anti-inflammatory, antitumor, and antiparkinsonian agent.
Industry: It is used in the rubber industry as a vulcanization accelerator and in the production of self-healing and anticorrosion coatings
Mechanism of Action
The mechanism of action of sodium mercaptobenzothiazole involves its interaction with various molecular targets. It acts as an inhibitor of several enzymes, including acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, and heat shock protein 90. These interactions lead to its antimicrobial, anti-inflammatory, and antitumor effects. The compound’s sulfur and nitrogen atoms play a crucial role in its binding to these molecular targets .
Comparison with Similar Compounds
Sodium mercaptobenzothiazole is unique due to its dual functionality as both a sulfur and nitrogen-containing heterocycle. Similar compounds include:
2-Aminobenzothiazole: Lacks the thiol group but retains the benzothiazole structure.
2-Mercaptobenzimidazole: Contains a similar thiol group but with a benzimidazole ring instead of a benzothiazole ring.
2-Mercaptobenzoxazole: Similar structure but with an oxygen atom in the ring instead of sulfur.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique versatility of this compound .
Properties
Molecular Formula |
C7H5NNaS2 |
|---|---|
Molecular Weight |
190.2 g/mol |
InChI |
InChI=1S/C7H5NS2.Na/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9); |
InChI Key |
KRXFTOUYGXMRRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)S2.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


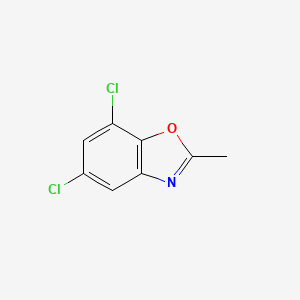
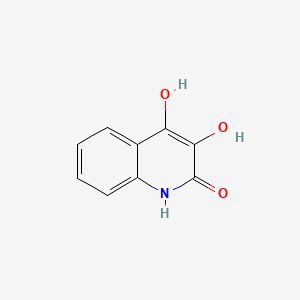
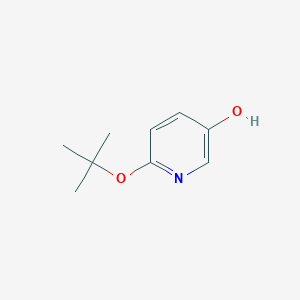
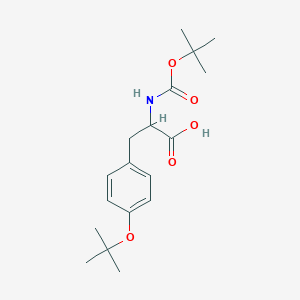
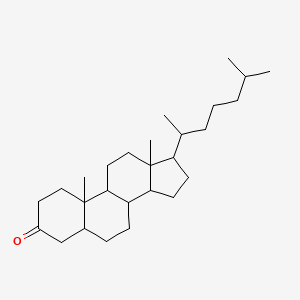
![1-[4,4-Bis(4-fluorophenyl)butyl]piperazine](/img/structure/B8813602.png)
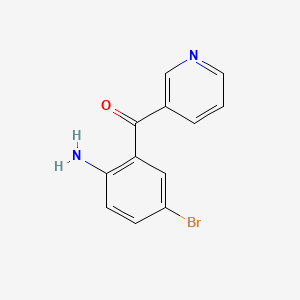
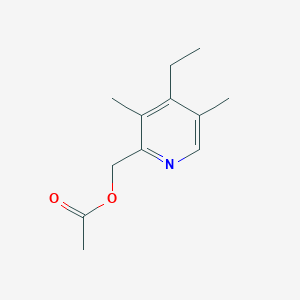
![6-Chloro-8-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B8813630.png)

![(1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B8813648.png)
